molecular formula C7H5BrN2O B2601345 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine CAS No. 1368328-65-7

6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B2601345
CAS No.: 1368328-65-7
M. Wt: 213.034
InChI Key: TUAXXVRALYFYCD-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a bromine atom and a methyl group in its structure makes it a valuable intermediate for various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine typically involves the reaction of oxazolo[5,4-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent at an appropriate temperature . This one-step synthesis method is efficient, yielding up to 92% of the desired product. The reaction conditions are mild, and the process is straightforward, making it suitable for industrial-scale production.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The use of N-bromo-succinimide (NBS) in DMF solvent ensures high yield and purity of the product. The process is designed to be safe, cost-effective, and scalable, making it feasible for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromo-succinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions like Suzuki and Heck.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Biological Activity

6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C7H6BrN2OC_7H_6BrN_2O, with a molecular weight of approximately 216.04 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 3-position of the oxazole ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Glucose Transporters : This compound has been identified as a selective inhibitor of glucose transporter 1 (GLUT1), which plays a crucial role in cellular glucose uptake. Inhibition of GLUT1 has been shown to induce apoptosis in cancer cells by depriving them of glucose, a vital nutrient for their growth and proliferation .
  • Antimicrobial Activity : Recent studies have indicated that derivatives of oxazole compounds exhibit significant antibacterial properties. Specifically, modifications in the oxazole structure can enhance their efficacy against various Gram-positive bacteria. This suggests that this compound may possess similar antimicrobial properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GLUT1 InhibitionInduces apoptosis in cancer cells by inhibiting glucose uptake
AntibacterialExhibits strong activity against Gram-positive bacteria
Antibiofilm ActivityInhibits biofilm formation in bacterial cultures
Kinase InhibitionPotential as an inhibitor for various kinases involved in cancer progression

Case Study 1: GLUT1 Inhibition and Cancer Therapy

A study demonstrated that compounds structurally similar to this compound effectively reduced GLUT1 expression in cancer cell lines. This reduction led to decreased glucose uptake and subsequently inhibited tumor growth in xenograft models. The findings suggest that targeting GLUT1 with such compounds could be a promising strategy for cancer treatment .

Case Study 2: Antibacterial Properties

In vitro studies evaluated the antibacterial efficacy of modified oxazole derivatives against common pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation, which is critical in preventing chronic infections. The compound demonstrated a minimum biofilm inhibitory concentration (MBIC) much lower than its minimum inhibitory concentration (MIC), indicating its potential as an effective antimicrobial agent .

Properties

IUPAC Name

6-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAXXVRALYFYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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